molecular formula C16H25N3O2 B2493845 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea CAS No. 1448033-68-8

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea

Cat. No. B2493845
CAS RN: 1448033-68-8
M. Wt: 291.395
InChI Key: FTHQKSVXXYKTKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea often involves complex reactions including reductive amination processes, protection and deprotection steps, and various catalytic conditions to achieve desired structures. For example, Mandala et al. (2013) describe the synthesis of novel compounds through reductive amination, employing sodium cyanoborohydride in methanol, indicating the intricate methods required for constructing such molecules (Mandala et al., 2013).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related compounds are determined using techniques like DFT (Density Functional Theory) calculations, IR, NMR, and mass spectroscopy. Viji et al. (2020) performed a comprehensive molecular structure and spectroscopic analysis on a similar molecule, highlighting the importance of these analyses in understanding the chemical characteristics and reactivity of such compounds (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogues include various organic transformations, such as cyclization, substitution, and condensation reactions. The study by Wu et al. (2022) on the synthesis and molecular docking of related compounds reveals the chemical reactivity and potential biological interactions of these molecules, offering insights into their chemical properties (Wu et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often characterized using X-ray crystallography, melting point analysis, and solubility tests in different solvents, providing essential data for their practical use.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of research on this compound. Studies like those conducted by Mushtaque et al. (2016) use DFT and molecular docking to explore these properties, shedding light on the compound's potential applications and interactions at the molecular level (Mushtaque et al., 2016).

Scientific Research Applications

Synthesis and Molecular Modeling

  • Novel Compound Synthesis: A series of novel compounds related to the query chemical were synthesized and characterized, demonstrating significant antimicrobial activity. These compounds were further analyzed using molecular modeling to understand their interaction with target proteins, indicating a promising avenue for the development of new antimicrobial agents (Mandala et al., 2013).

Pharmacological Applications

  • Receptor Antagonists: Research into indole- and benzimidazole-2-carboxamides, structurally similar to the query, revealed their potent antagonist activity against the NR2B subunit of NMDA receptors, suggesting potential applications in managing conditions such as hyperalgesia (Borza et al., 2007).

Molecular Structure Analysis

  • Crystal Structure Determination: The crystal structure of a related phenylurea herbicide was elucidated, providing insights into its interactions within crystal lattices. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Kang et al., 2015).

Antihypertensive Effects

  • Angiotensin II Receptor Antagonists: A study focused on derivatives structurally similar to the query compound explored their potential as antihypertensive drugs. Through synthesis, docking studies, and pharmacological testing, certain derivatives demonstrated promising antihypertensive effects, highlighting the therapeutic potential of such molecules (Drapak et al., 2019).

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-10-17-16(20)18-13-4-6-14(7-5-13)19-11-8-15(21-2)9-12-19/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHQKSVXXYKTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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